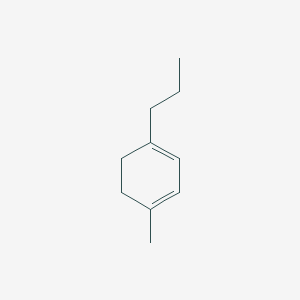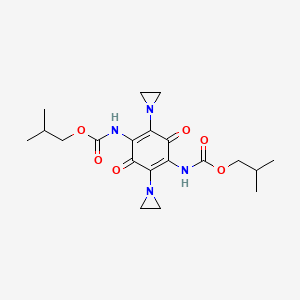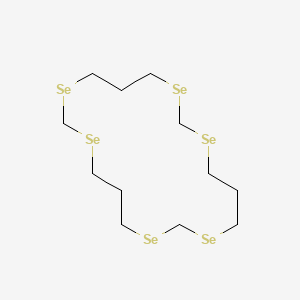
Bis(trimethylsilyl) tert-butylphosphonotrithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl) tert-butylphosphonotrithioate is an organophosphorus compound characterized by the presence of trimethylsilyl and tert-butyl groups attached to a phosphonotrithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl) tert-butylphosphonotrithioate typically involves the reaction of tert-butylphosphonotrithioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. The general reaction can be represented as follows:
tert-Butylphosphonotrithioate+2Trimethylsilyl chloride→Bis(trimethylsilyl) tert-butylphosphonotrithioate+2HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trimethylsilyl) tert-butylphosphonotrithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonotrithioate oxides.
Reduction: Reduction reactions can convert the compound into phosphonotrithioate derivatives with different oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonotrithioate oxides, while reduction can produce phosphonotrithioate derivatives with lower oxidation states.
Applications De Recherche Scientifique
Bis(trimethylsilyl) tert-butylphosphonotrithioate has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of bis(trimethylsilyl) tert-butylphosphonotrithioate involves its interaction with molecular targets through its phosphonotrithioate moiety. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The trimethylsilyl groups provide steric protection and enhance the compound’s stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl) sulfide: Similar in structure but contains sulfur instead of phosphorus.
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups.
tert-Butylphosphonotrithioate: The parent compound without the trimethylsilyl groups.
Uniqueness
Bis(trimethylsilyl) tert-butylphosphonotrithioate is unique due to the combination of trimethylsilyl and tert-butyl groups attached to a phosphonotrithioate moiety. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
112215-21-1 |
|---|---|
Formule moléculaire |
C10H27PS3Si2 |
Poids moléculaire |
330.7 g/mol |
Nom IUPAC |
tert-butyl-sulfanylidene-bis(trimethylsilylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C10H27PS3Si2/c1-10(2,3)11(12,13-15(4,5)6)14-16(7,8)9/h1-9H3 |
Clé InChI |
CUFFKWNTFUKVJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(=S)(S[Si](C)(C)C)S[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
methanone](/img/structure/B14298376.png)
![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)

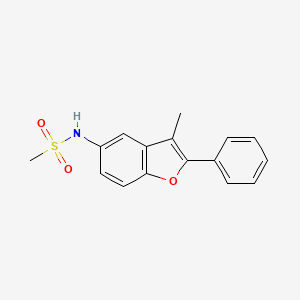
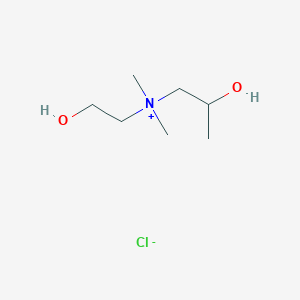
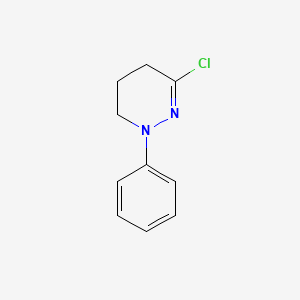
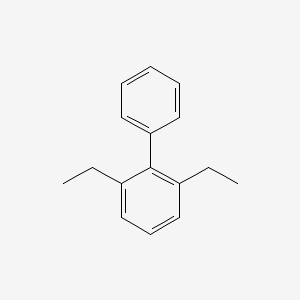

![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)
![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
